1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a phenyl group and an ethanone moiety linked to an o-tolyloxy group. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Substitution with Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Ethanone Moiety: The ethanone moiety is attached through a Friedel-Crafts acylation reaction.
Attachment of the o-Tolyloxy Group: The final step involves the reaction of the intermediate compound with o-tolyl alcohol under acidic conditions to form the desired product.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the aromatic ring, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular pathways involved are subject to ongoing research and may vary based on the specific context of use.
Comparison with Similar Compounds
1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone can be compared with other similar compounds, such as:
1-(2-Phenylmorpholino)-2-(p-tolyloxy)ethanone: Differing only in the position of the tolyloxy group, this compound may exhibit different reactivity and biological activity.
1-(2-Phenylmorpholino)-2-(m-tolyloxy)ethanone: Another positional isomer, which can be used to study the effects of structural changes on chemical and biological properties.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-15-7-5-6-10-17(15)23-14-19(21)20-11-12-22-18(13-20)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUNIPFFXFHSOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.